Cas no 21268-02-0 (4-({6-[(4-sulfamoylbenzyl)amino]-9H-purin-9-yl}methyl)benzenesulfonamide)

4-({6-[(4-sulfamoylbenzyl)amino]-9H-purin-9-yl}methyl)benzenesulfonamide structure
21268-02-0 structure
Product name:4-({6-[(4-sulfamoylbenzyl)amino]-9H-purin-9-yl}methyl)benzenesulfonamide
CAS No:21268-02-0
MF:C19H19N7O4S2
MW:473.528660058975
CID:911430
PubChem ID:270232

4-({6-[(4-sulfamoylbenzyl)amino]-9H-purin-9-yl}methyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-({6-[(4-sulfamoylbenzyl)amino]-9H-purin-9-yl}methyl)benzenesulfonamide
    • NSC-112459
    • 4-[[[9-[(4-sulfamoylphenyl)methyl]purin-6-yl]amino]methyl]benzenesulfonamide
    • DTXSID60296886
    • 4-(((9-(4-Sulfamoylbenzyl)-9H-purin-6-yl)amino)methyl)benzenesulfonamide
    • DS-005200
    • NWRGFUOYPBTKEC-UHFFFAOYSA-N
    • 21268-02-0
    • 4-[(6-([4-(Aminosulfonyl)benzyl]amino)-9H-purin-9-yl)methyl]benzenesulfonamide #
    • NSC112459
    • N,9-Bis[p-sulfamoylbenzyl]adenine
    • Inchi: InChI=1S/C19H19N7O4S2/c20-31(27,28)15-5-1-13(2-6-15)9-22-18-17-19(24-11-23-18)26(12-25-17)10-14-3-7-16(8-4-14)32(21,29)30/h1-8,11-12H,9-10H2,(H2,20,27,28)(H2,21,29,30)(H,22,23,24)
    • InChI Key: NWRGFUOYPBTKEC-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N

Computed Properties

  • Exact Mass: 473.09427
  • Monoisotopic Mass: 473.09399446g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 829
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 193Ų

Experimental Properties

  • PSA: 175.95

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